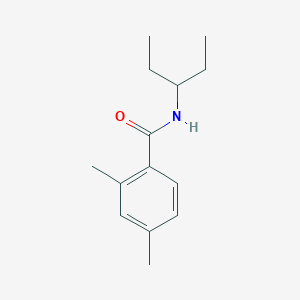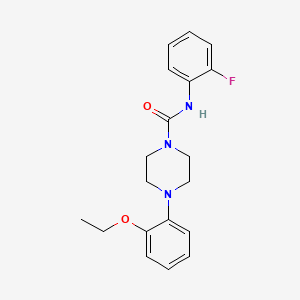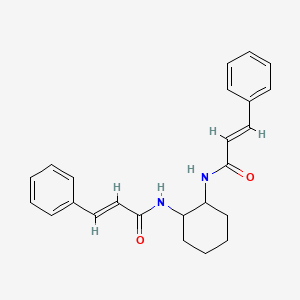
N-(2,3-dihydro-1,4-benzodioxin-6-yl)-1-isopropyl-5-oxopyrrolidine-3-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(2,3-dihydro-1,4-benzodioxin-6-yl)-1-isopropyl-5-oxopyrrolidine-3-carboxamide, also known as DIBO, is a chemical compound that has been widely studied for its potential applications in scientific research. DIBO is a small molecule that has shown promising results in various fields, including cancer research, immunology, and neuroscience.
Mécanisme D'action
The mechanism of action of N-(2,3-dihydro-1,4-benzodioxin-6-yl)-1-isopropyl-5-oxopyrrolidine-3-carboxamide is complex and involves multiple pathways. One of the primary mechanisms of action is the inhibition of enzymes and proteins that are involved in cell division and proliferation. N-(2,3-dihydro-1,4-benzodioxin-6-yl)-1-isopropyl-5-oxopyrrolidine-3-carboxamide has been shown to target the proteasome, a complex of enzymes that is critical for the degradation of proteins in cells. By inhibiting the proteasome, N-(2,3-dihydro-1,4-benzodioxin-6-yl)-1-isopropyl-5-oxopyrrolidine-3-carboxamide can induce apoptosis, or programmed cell death, in cancer cells.
N-(2,3-dihydro-1,4-benzodioxin-6-yl)-1-isopropyl-5-oxopyrrolidine-3-carboxamide also activates immune cells, such as T-cells and natural killer cells, by modulating the expression of specific proteins on the surface of these cells. This activation leads to the destruction of cancer cells and the prevention of infection.
Biochemical and Physiological Effects
N-(2,3-dihydro-1,4-benzodioxin-6-yl)-1-isopropyl-5-oxopyrrolidine-3-carboxamide has been shown to have a range of biochemical and physiological effects. In cancer cells, N-(2,3-dihydro-1,4-benzodioxin-6-yl)-1-isopropyl-5-oxopyrrolidine-3-carboxamide induces apoptosis and inhibits cell division and proliferation. In immune cells, N-(2,3-dihydro-1,4-benzodioxin-6-yl)-1-isopropyl-5-oxopyrrolidine-3-carboxamide activates T-cells and natural killer cells, leading to the destruction of cancer cells and the prevention of infection. In neurons, N-(2,3-dihydro-1,4-benzodioxin-6-yl)-1-isopropyl-5-oxopyrrolidine-3-carboxamide enhances the growth and survival of cells, leading to improved cognitive function and memory.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of N-(2,3-dihydro-1,4-benzodioxin-6-yl)-1-isopropyl-5-oxopyrrolidine-3-carboxamide is its small size, which makes it easy to synthesize and manipulate in the lab. Additionally, N-(2,3-dihydro-1,4-benzodioxin-6-yl)-1-isopropyl-5-oxopyrrolidine-3-carboxamide has a well-defined mechanism of action, which makes it an attractive candidate for drug development. However, one of the limitations of N-(2,3-dihydro-1,4-benzodioxin-6-yl)-1-isopropyl-5-oxopyrrolidine-3-carboxamide is its potential toxicity, which can limit its use in certain applications.
Orientations Futures
There are several future directions for research on N-(2,3-dihydro-1,4-benzodioxin-6-yl)-1-isopropyl-5-oxopyrrolidine-3-carboxamide. One area of research is the development of N-(2,3-dihydro-1,4-benzodioxin-6-yl)-1-isopropyl-5-oxopyrrolidine-3-carboxamide-based drugs for the treatment of cancer, autoimmune diseases, and neurodegenerative diseases. Another area of research is the optimization of the synthesis process to improve the purity and quality of the final product. Additionally, further studies are needed to elucidate the mechanism of action of N-(2,3-dihydro-1,4-benzodioxin-6-yl)-1-isopropyl-5-oxopyrrolidine-3-carboxamide and its potential side effects.
Conclusion
N-(2,3-dihydro-1,4-benzodioxin-6-yl)-1-isopropyl-5-oxopyrrolidine-3-carboxamide is a small molecule that has shown promising results in various fields of scientific research, including cancer research, immunology, and neuroscience. Its well-defined mechanism of action and small size make it an attractive candidate for drug development. However, further studies are needed to fully understand its potential applications and limitations.
Méthodes De Synthèse
N-(2,3-dihydro-1,4-benzodioxin-6-yl)-1-isopropyl-5-oxopyrrolidine-3-carboxamide can be synthesized through a multi-step reaction process that involves the use of various chemical reagents. The first step involves the synthesis of 1,2-benzenediol, which is then reacted with a pyrrolidine derivative to form the N-(2,3-dihydro-1,4-benzodioxin-6-yl)-1-isopropyl-5-oxopyrrolidine-3-carboxamide compound. The synthesis process is complex and requires careful attention to detail to ensure the purity and quality of the final product.
Applications De Recherche Scientifique
N-(2,3-dihydro-1,4-benzodioxin-6-yl)-1-isopropyl-5-oxopyrrolidine-3-carboxamide has been extensively studied for its potential applications in scientific research. One of the most promising areas of research is in cancer treatment. N-(2,3-dihydro-1,4-benzodioxin-6-yl)-1-isopropyl-5-oxopyrrolidine-3-carboxamide has been shown to inhibit the growth of cancer cells by targeting specific enzymes and proteins that are involved in cell division and proliferation. Additionally, N-(2,3-dihydro-1,4-benzodioxin-6-yl)-1-isopropyl-5-oxopyrrolidine-3-carboxamide has been shown to enhance the effectiveness of chemotherapy drugs, making it a potential candidate for combination therapy.
N-(2,3-dihydro-1,4-benzodioxin-6-yl)-1-isopropyl-5-oxopyrrolidine-3-carboxamide has also been studied for its potential applications in immunology. It has been shown to activate immune cells, such as T-cells and natural killer cells, which play a critical role in the body's defense against infections and cancer. Furthermore, N-(2,3-dihydro-1,4-benzodioxin-6-yl)-1-isopropyl-5-oxopyrrolidine-3-carboxamide has been shown to modulate the immune response, making it a potential candidate for the treatment of autoimmune diseases.
Another area of research where N-(2,3-dihydro-1,4-benzodioxin-6-yl)-1-isopropyl-5-oxopyrrolidine-3-carboxamide has shown promise is in neuroscience. N-(2,3-dihydro-1,4-benzodioxin-6-yl)-1-isopropyl-5-oxopyrrolidine-3-carboxamide has been shown to enhance the growth and survival of neurons, which are critical for brain function. Additionally, N-(2,3-dihydro-1,4-benzodioxin-6-yl)-1-isopropyl-5-oxopyrrolidine-3-carboxamide has been shown to improve cognitive function and memory in animal models, making it a potential candidate for the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's.
Propriétés
IUPAC Name |
N-(2,3-dihydro-1,4-benzodioxin-6-yl)-5-oxo-1-propan-2-ylpyrrolidine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20N2O4/c1-10(2)18-9-11(7-15(18)19)16(20)17-12-3-4-13-14(8-12)22-6-5-21-13/h3-4,8,10-11H,5-7,9H2,1-2H3,(H,17,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OHLOYTHHXKIVBW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N1CC(CC1=O)C(=O)NC2=CC3=C(C=C2)OCCO3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
304.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2,3-dihydro-1,4-benzodioxin-6-yl)-5-oxo-1-(propan-2-yl)pyrrolidine-3-carboxamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(2,3-dimethylphenyl)-2-{[5-(4-pyridinyl)-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B5294571.png)
![3-methyl-4-nitro-5-{2-[4-(1-pyrrolidinyl)phenyl]vinyl}isoxazole](/img/structure/B5294586.png)

![8-[3-(3-oxo-2,3-dihydro-4H-1,4-benzoxazin-4-yl)propanoyl]-1-oxa-3,8-diazaspiro[4.6]undecan-2-one](/img/structure/B5294596.png)
![5-(3,4-dichlorophenyl)-1-[2-(dimethylamino)ethyl]-3-hydroxy-4-(4-methoxy-2-methylbenzoyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B5294597.png)
![N-{[2-(2,4-difluorophenoxy)pyridin-3-yl]methyl}-1-methyl-6-oxo-1,6-dihydropyridine-3-carboxamide](/img/structure/B5294599.png)
![N-isopropyl-3-[3-[4-(trifluoromethyl)phenyl]-6,7-dihydroisoxazolo[4,5-c]pyridin-5(4H)-yl]propanamide](/img/structure/B5294604.png)


![3-[4-(dimethylamino)phenyl]-2-[4-(4-nitrophenyl)-1,3-thiazol-2-yl]acrylonitrile](/img/structure/B5294624.png)
![1-benzyl-4-[(6-methoxy-3-methyl-1-benzofuran-2-yl)carbonyl]piperazine hydrochloride](/img/structure/B5294632.png)
![5-{[7-(2-methoxyethyl)-2,7-diazaspiro[4.5]dec-2-yl]carbonyl}quinoxaline](/img/structure/B5294634.png)
![4-[3-(2-furyl)-1H-pyrazol-1-yl]-1-[2-(methylthio)pyrimidin-4-yl]piperidine-4-carboxylic acid](/img/structure/B5294637.png)
![N,N,4-trimethyl-3-{2-[methyl(prop-2-yn-1-yl)amino]-2-oxoethyl}-3,4-dihydro-2H-1,4-benzoxazine-6-carboxamide](/img/structure/B5294643.png)